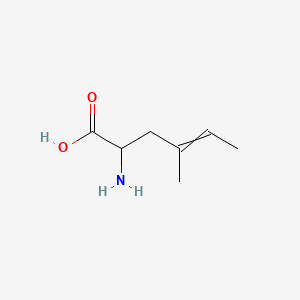![molecular formula C13H13N3 B579780 4-[(Z)-(phenylhydrazinylidene)methyl]aniline CAS No. 19098-48-7](/img/structure/B579780.png)
4-[(Z)-(phenylhydrazinylidene)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-(phenylhydrazinylidene)methyl]aniline is an organic compound that features a phenylhydrazine moiety linked to an aniline structure through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline typically involves the condensation of phenylhydrazine with 4-formylaniline. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-[(Z)-(phenylhydrazinylidene)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone linkage back to the parent amine and aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Aniline and phenylhydrazine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-[(Z)-(phenylhydrazinylidene)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
作用機序
The mechanism of action of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline involves its interaction with various molecular targets. The hydrazone linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the phenyl rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Phenylhydrazine: Shares the hydrazine moiety but lacks the aniline structure.
Aniline: Contains the aniline structure but lacks the hydrazone linkage.
4-Formylaniline: Precursor in the synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline.
Uniqueness: this compound is unique due to its combined structural features of phenylhydrazine and aniline, linked through a methylene bridge
特性
CAS番号 |
19098-48-7 |
|---|---|
分子式 |
C13H13N3 |
分子量 |
211.268 |
IUPAC名 |
4-[(Z)-(phenylhydrazinylidene)methyl]aniline |
InChI |
InChI=1S/C13H13N3/c14-12-8-6-11(7-9-12)10-15-16-13-4-2-1-3-5-13/h1-10,16H,14H2/b15-10- |
InChIキー |
BXSAHSRJWLEKEN-GDNBJRDFSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)N |
同義語 |
4-Aminobenzaldehyde phenyl hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



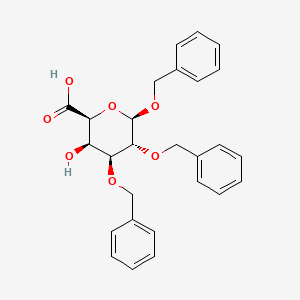
![(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579699.png)


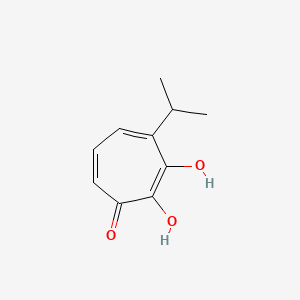

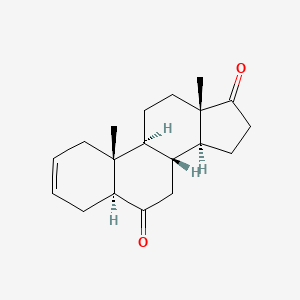
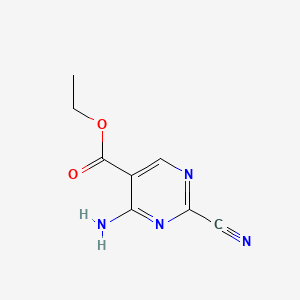
![[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B579716.png)
![7-chloro-5-nitro-1h-benzo[d]imidazole](/img/structure/B579717.png)
